molecular formula C6H7ClN2O3 B2712591 2-(4-Formyl-1H-imidazol-1-yl)acetic acid CAS No. 1303968-26-4

2-(4-Formyl-1H-imidazol-1-yl)acetic acid

Cat. No.: B2712591
CAS No.: 1303968-26-4
M. Wt: 190.58
InChI Key: PBMXPYDHDOVXSS-UHFFFAOYSA-N
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Description

2-(4-Formyl-1H-imidazol-1-yl)acetic acid: is a heterocyclic organic compound featuring an imidazole ring substituted with a formyl group at the 4-position and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

    Acetic Acid Substitution: The acetic acid moiety can be introduced via alkylation of the imidazole ring with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(4-Carboxy-1H-imidazol-1-yl)acetic acid.

    Reduction: 2-(4-Hydroxymethyl-1H-imidazol-1-yl)acetic acid.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Formyl-1H-imidazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its reactive formyl group allows for further functionalization, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The imidazole ring is a common motif in many bioactive molecules, and modifications at the formyl and acetic acid positions can lead to compounds with diverse biological activities, such as antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, derivatives of this compound are explored for their use in materials science, including the development of novel polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)acetic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.

    4-Formylimidazole: Lacks the acetic acid moiety, limiting its solubility and potential for further functionalization.

    Histidine: An amino acid with an imidazole side chain, but with different biological roles and reactivity.

Uniqueness

2-(4-Formyl-1H-imidazol-1-yl)acetic acid is unique due to the presence of both a formyl group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other imidazole derivatives.

Properties

IUPAC Name

2-(4-formylimidazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-3-5-1-8(4-7-5)2-6(10)11/h1,3-4H,2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCISDPUPNBLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287350
Record name 1H-Imidazole-1-acetic acid, 4-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303968-40-2, 1303968-26-4
Record name 1H-Imidazole-1-acetic acid, 4-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303968-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-1-acetic acid, 4-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-formyl-1H-imidazol-1-yl)acetic acid hydrochloride
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